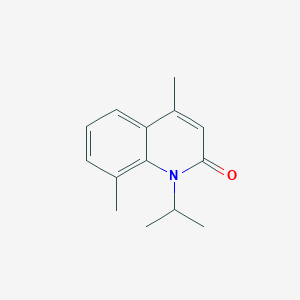

1-isopropyl-4,8-dimethyl-2(1H)-quinolinone

説明

Significance of the Quinolinone Scaffold in Medicinal Chemistry Research

The quinolinone scaffold is a bicyclic heterocyclic aromatic organic compound that is considered a "privileged structure" in medicinal chemistry. nih.govresearchgate.net This designation is attributed to its ability to bind to a wide variety of biological targets, leading to a broad spectrum of pharmacological activities. researchgate.netorientjchem.org The versatility of the quinolinone core has made it a cornerstone in the design and synthesis of new drugs. researchgate.net

Quinolinone derivatives have demonstrated a remarkable range of biological effects, including anticancer, antibacterial, antifungal, antiviral, anti-inflammatory, and immunosuppressive activities. orientjchem.orgnih.govontosight.ai Several drugs containing the quinoline (B57606) or quinolinone moiety are currently in clinical use, highlighting the therapeutic importance of this structural motif. nih.govrsc.org For instance, certain fluoroquinolones are potent antibacterial agents, while other derivatives have been investigated for their efficacy in treating malaria, tuberculosis, and various cancers. nih.govrsc.orgacs.org The continued exploration of the quinolinone scaffold is driven by the need for new treatments for diseases that have developed resistance to existing therapies. rsc.org

Overview of Structurally Related Quinolinone Derivatives and Their Academic Relevance

The academic and pharmaceutical research landscape is populated with a multitude of structurally diverse quinolinone derivatives. The biological activity of these compounds is often finely tuned by the nature and position of substituents on the quinolinone core. Structure-activity relationship (SAR) studies have been instrumental in optimizing the therapeutic potential of these molecules. nih.govnih.gov

For example, modifications at various positions of the quinolinone ring have led to the discovery of compounds with enhanced potency and selectivity for specific biological targets. nih.gov The synthesis of novel quinolinone derivatives continues to be an active area of research, with chemists employing innovative synthetic strategies to access new chemical space and explore novel biological activities. nih.gov

Below is a table summarizing a selection of structurally related quinolinone and quinoline derivatives and their documented academic relevance:

| Compound Name | Key Structural Features | Academic Relevance / Reported Biological Activity |

| 2,8-bis(trifluoromethyl)quinoline derivatives | Trifluoromethyl groups at positions 2 and 8 | Investigated for inhibiting Zika virus (ZIKV) replication. nih.gov |

| Quinoline-based isoxazole (B147169) compounds | Isoxazole moiety linked to the quinoline core | Potent activity against both replicating and non-replicating Mycobacterium tuberculosis. acs.org |

| 4-aminoquinoline (B48711) derivatives | Amino group at the 4-position | Synthesized and tested for their properties on human α2-adrenoceptor subtypes. acs.org |

| Quinolinone derivatives with varied side chains | Optimization of three side chains around the quinolinone skeleton | Investigated for immunosuppressive activity by measuring the suppression of IL-2 release. nih.gov |

| Quinolone hybrids | Modifications at C-3 and C-7 positions | Shown to have potential as anticancer candidates with advantageous safety profiles. researchgate.net |

| Quinoline-based P2X7 receptor antagonists | Adamantyl carboxamide and 4-methoxy substitutions | Optimized for antagonism of P2X7 receptor activity. nih.gov |

Rationale for Researching 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone

While specific research findings on 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone are not extensively documented in publicly available literature, the rationale for its investigation can be inferred from established principles of medicinal chemistry and the vast body of research on related quinolinone derivatives. The exploration of this particular compound is likely driven by a systematic approach to understanding the structure-activity relationships of the quinolinone scaffold.

The introduction of an isopropyl group at the 1-position and methyl groups at the 4- and 8-positions represents a deliberate structural modification aimed at probing the effects of these specific substituents on the compound's physicochemical properties and biological activity. The isopropyl group, being a bulky and lipophilic substituent, could influence the compound's ability to cross biological membranes and interact with hydrophobic pockets of target proteins. The dimethyl substitutions at positions 4 and 8 could similarly impact the molecule's conformation, electronic distribution, and metabolic stability.

The synthesis and biological evaluation of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone would contribute to a deeper understanding of the SAR of the quinolinone class of compounds. This knowledge is crucial for the rational design of new derivatives with improved therapeutic profiles, such as enhanced potency, greater selectivity, or more favorable pharmacokinetic properties. Research into this and other novel quinolinone derivatives is essential for expanding the chemical diversity of this important scaffold and for the potential discovery of new drug candidates for a wide range of diseases.

Structure

3D Structure

特性

IUPAC Name |

4,8-dimethyl-1-propan-2-ylquinolin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO/c1-9(2)15-13(16)8-11(4)12-7-5-6-10(3)14(12)15/h5-9H,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WPDSFLZEJCRFRO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=O)N2C(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 Isopropyl 4,8 Dimethyl 2 1h Quinolinone

Direct Synthetic Approaches to 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone

Direct synthesis of the target molecule requires the strategic formation of the bicyclic quinolinone core with the desired substitution pattern. This involves the careful selection of starting materials that will ultimately yield the isopropyl group on the nitrogen and the methyl groups on the carbocyclic ring.

Established methods for quinolinone synthesis, such as the Knorr and Conrad-Limpach syntheses, offer robust pathways to the core structure. iipseries.org Adaptation of these methods for the synthesis of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone would necessitate the use of appropriately substituted precursors.

The Knorr quinoline (B57606) synthesis , first described by Ludwig Knorr in 1886, involves the conversion of β-ketoanilides into 2-hydroxyquinolines (the tautomeric form of 2-quinolinones) in the presence of a strong acid, typically sulfuric acid. synarchive.comdrugfuture.comwikipedia.org For the target molecule, this would involve the cyclization of a β-ketoanilide derived from N-isopropyl-2,6-dimethylaniline and a suitable β-ketoester. The reaction proceeds via an electrophilic aromatic substitution mechanism. wikipedia.org

A potential challenge in the Knorr synthesis is the potential for the formation of 4-hydroxyquinoline isomers, especially when using lower concentrations of acid. wikipedia.org However, a large excess of a strong acid like polyphosphoric acid (PPA) or triflic acid can favor the formation of the desired 2-quinolinone. wikipedia.org

The Conrad-Limpach synthesis , reported in 1887, is another classical method that involves the condensation of anilines with β-ketoesters. iipseries.orgsynarchive.comwikipedia.org While this method traditionally yields 4-hydroxyquinolines, a variation known as the Knorr quinoline synthesis (which is distinct from the Knorr synthesis of 2-quinolones from β-ketoanilides) can produce 2-hydroxyquinolines under thermodynamic control at higher temperatures. wikipedia.orgquimicaorganica.org This approach would involve the reaction of N-isopropyl-2,6-dimethylaniline with a β-ketoester, followed by thermal cyclization.

Table 1: Comparison of Classical Synthetic Routes for 2(1H)-Quinolinones

| Synthesis | Key Reactants | Conditions | Product |

| Knorr Quinoline Synthesis | β-ketoanilide | Strong acid (e.g., H₂SO₄, PPA) | 2-Hydroxyquinoline |

| Conrad-Limpach-Knorr | Aniline, β-ketoester | High temperature (thermodynamic control) | 2-Hydroxyquinoline |

Contemporary synthetic chemistry has focused on developing more efficient, versatile, and environmentally benign methods for quinolinone synthesis. These often involve transition-metal catalysis and novel reaction pathways. While specific studies on 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone are not prevalent, general modern methods can be extrapolated.

One promising approach is the use of transition-metal-catalyzed reactions . For instance, copper-catalyzed aerobic oxidative cyclization of N-(2-alkenylaryl)enamines has been reported for the synthesis of various quinoline derivatives. nih.gov Adapting this for the target molecule would require the synthesis of an appropriately substituted N-(2-alkenyl-3,5-dimethylphenyl)-N-isopropylenamine.

Another modern approach involves C-H activation strategies . These methods offer an atom-economical way to construct the quinolinone ring by directly functionalizing C-H bonds. While specific examples for this target are scarce, the general principle would involve the reaction of an N-isopropyl-2,6-dimethylaniline derivative with a coupling partner that would form the rest of the heterocyclic ring.

Efficiency studies of these modern routes often highlight milder reaction conditions, higher yields, and greater functional group tolerance compared to classical methods. The development of one-pot syntheses and the use of reusable catalysts are also key areas of research in modern quinolinone synthesis. mdpi.com

Exploration of Synthetic Routes for Analogues and Derivatives of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone

The synthesis of analogues and derivatives of the title compound is crucial for structure-activity relationship studies. This can be achieved through various cyclization reactions and post-synthetic functionalization strategies.

Friedländer Annulation: This reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl group. researchgate.net To synthesize analogues of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone, one could start with a 2-amino-3,5-dimethylbenzaldehyde or a related ketone and react it with an N-isopropyl-substituted carbonyl compound. This method is particularly useful for introducing a variety of substituents at the 3- and 4-positions of the quinolinone ring.

Copper-Catalyzed Cycloadditions: As mentioned earlier, copper-catalyzed reactions are a powerful tool in modern heterocyclic synthesis. nih.gov Copper-catalyzed cycloaddition reactions, for instance, between an N-isopropyl-2,6-dimethylaniline derivative and a suitable three-carbon synthon, could provide a direct route to the quinolinone core. These reactions often proceed under mild conditions and can be highly regioselective.

Table 2: Cyclization Reactions for Quinolinone Analogue Synthesis

| Reaction | Key Reactants | Resulting Analogues |

| Friedländer Annulation | 2-Aminoaryl ketone/aldehyde, α-Methylene carbonyl compound | Varied substituents at positions 3 and 4 |

| Copper-Catalyzed Cycloaddition | Substituted aniline, three-carbon synthon | Direct formation of the quinolinone core |

Once the 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone core is synthesized, it can be further modified to create a library of derivatives.

Alkylation: While the nitrogen is already substituted with an isopropyl group, further alkylation could potentially occur at the oxygen of the carbonyl group (O-alkylation) to form 2-alkoxyquinolines, or at the carbon atoms of the rings if they are sufficiently activated.

Acylation: Acylation reactions, typically using an acyl chloride or anhydride in the presence of a Lewis acid, could introduce acyl groups onto the aromatic ring, likely at the 6-position, which is electronically activated by the nitrogen atom.

Thionation: The carbonyl group of the quinolinone can be converted to a thiocarbonyl group using reagents like Lawesson's reagent or phosphorus pentasulfide. This transformation yields the corresponding 1-isopropyl-4,8-dimethyl-2(1H)-quinolinethione, a derivative with significantly different electronic and potential biological properties.

The application of green chemistry principles to quinolinone synthesis aims to reduce the environmental impact of these chemical processes. nih.gov This can be achieved through several strategies:

Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally friendly alternatives like water, ethanol, or ionic liquids.

Catalysis: Employing catalysts, especially heterogeneous and reusable catalysts, to improve reaction efficiency and reduce waste. mdpi.com This also includes the use of non-toxic metal catalysts.

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product, thus minimizing waste. One-pot and multicomponent reactions are particularly effective in this regard. nih.gov

Energy Efficiency: Utilizing energy-efficient techniques such as microwave irradiation or ultrasound to accelerate reactions and reduce energy consumption. nih.govmdpi.com

By integrating these principles, the synthesis of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone and its analogues can be made more sustainable.

Novel Synthetic Catalysis and Reaction Development pertinent to the Quinolinone Core

The development of novel catalytic systems has revolutionized the synthesis of quinolinone derivatives, offering improved yields, milder reaction conditions, and greater functional group tolerance compared to traditional methods. Research has largely concentrated on transition-metal catalysis, nanocatalysis, and, to a lesser extent, organocatalysis, to facilitate the construction of the quinolinone ring system through various mechanistic pathways.

Transition-Metal Catalyzed Approaches

Transition metals have proven to be highly effective catalysts for the synthesis of quinolines and quinolinones. ias.ac.in Various metals, including palladium, rhodium, copper, nickel, cobalt, and iron, have been employed to catalyze key bond-forming reactions.

Copper-Catalyzed Reactions: Copper catalysts have been utilized in several strategies for quinolinone synthesis. For instance, a two-step sequence involving a copper-catalyzed amidation followed by a base-mediated Camps cyclization has been developed for the synthesis of 2-aryl-4-quinolones. researchgate.net This approach demonstrates the utility of copper in facilitating the formation of the crucial N-(2-ketoaryl)amide intermediate. researchgate.net

Palladium-Catalyzed Reactions: Palladium catalysis is a cornerstone of modern organic synthesis, and its application to quinolinone synthesis is no exception. Palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines has been shown to produce quinoline derivatives in high yields under redox-neutral conditions. mdpi.com

Other Transition Metals: A range of other transition metals have also been explored. Rhodium-catalyzed ortho-C–H bond activation and cyclization of aniline derivatives with alkynyl esters provides a regioselective route to quinoline carboxylates. mdpi.com Ruthenium-catalyzed aza-Michael addition and intramolecular annulation of enaminones with anthranils is another effective method. mdpi.com Cobalt-catalyzed C-H bond activation and cyclization of acetophenones and anilines offers a pathway to various quinoline skeletons. mdpi.com Iron-catalyzed domino reactions have also been reported for the synthesis of highly functionalized quinolines.

A variety of catalysts have been employed in the well-known Friedländer synthesis, which involves the condensation of a 2-aminobenzaldehyde or ketone with a compound containing an active methylene group. wikipedia.orgcell.com This reaction can be catalyzed by acids, bases, or Lewis acids. wikipedia.org The following table summarizes the use of various catalysts in the Friedländer synthesis.

| Catalyst System | Substrates | Solvent | Temperature (°C) | Yield (%) |

| Pyrrolidine | 2-Amino-5-bromobenzaldehyde, 2-Pentanone | Dioxane | 75 | 96 (regioselective for 2-substitution) |

| TABO (Tetra-n-butylammonium borohydride) | 2-Amino-5-bromobenzaldehyde, 2-Pentanone | Dioxane | 75 | 96 (regioselective for 2-substitution) |

| NiO Nanoparticles | 2-Aminobenzophenone, Ethyl acetoacetate | Ethanol | 80 | 95 |

| Nano Al2O3 | 2-Aminobenzophenone, Ethyl acetoacetate | Chloroform | Reflux | High |

| MOPS/Al2O3 (Microwave) | 2-Aminobenzophenone, Ethyl acetoacetate | - | - | High |

Nanocatalysis in Quinolinone Synthesis

In recent years, nanocatalysts have emerged as highly efficient and recyclable alternatives to traditional homogeneous catalysts. Their high surface-area-to-volume ratio often leads to enhanced catalytic activity. Several nanocatalysts have been successfully applied to the Friedländer synthesis of quinolines. cell.com For example, NiO nanoparticles have been shown to be highly effective, affording excellent yields in very short reaction times. cell.com Similarly, nanocrystalline aluminum oxide has been used to achieve high yields under reflux conditions. cell.com

Organocatalysis and Alternative Methods

While transition-metal catalysis dominates the field, organocatalysis and other metal-free approaches are gaining traction. For instance, 3-(N-morpholino)propanesulfonic acid (MOPS) supported on acidic alumina has been used as an effective organocatalyst for the Friedländer synthesis under microwave irradiation. benthamdirect.com This method offers advantages such as rapid reaction times and a near-neutral pH. benthamdirect.com

The Camps cyclization, another classical method for quinolinone synthesis, involves the intramolecular cyclization of an o-acylaminoacetophenone in the presence of a base. wikipedia.org Catalytic versions of this reaction have also been developed. For example, a copper-catalyzed amidation followed by a base-promoted Camps cyclization provides a two-step route to 2-aryl-4-quinolones. researchgate.net

The following table outlines various catalytic approaches to the Camps cyclization and related reactions.

| Catalyst/Promoter | Reaction Type | Starting Materials | Product Type |

| Hydroxide ion | Camps Cyclization | o-Acylaminoacetophenone | Hydroxyquinolines |

| CuI, diamine ligand, base | Amidation-Camps Cyclization | o-Halophenones, Amides | 2-Aryl-4-quinolones |

These diverse catalytic methodologies provide a powerful toolkit for the synthesis of a wide array of substituted quinolinones. The selection of the appropriate catalyst and reaction conditions is crucial for achieving high yields and regioselectivity, and these approaches could be readily adapted for the synthesis of the target molecule, 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 1 Isopropyl 4,8 Dimethyl 2 1h Quinolinone and Its Analogues

Positional and Substituent Effects on Biological Potency and Selectivity

The biological activity of a quinolinone derivative is highly sensitive to the nature and position of its substituents. Modifications to the N-alkyl group, the methyl groups on the carbocyclic ring, and the quinolinone core itself can lead to significant changes in efficacy and target specificity.

The N-substituent on the quinolinone ring plays a crucial role in defining the molecule's interaction with target proteins and its physicochemical properties. In studies of related heterocyclic scaffolds, the N-isopropyl group has often been identified as an optimal substituent for balancing potency and metabolic stability. For instance, in a series of 1,5-dihydrobenzo[e] nih.govnih.govoxazepin-2(3H)-ones, the N-isopropyl analogue demonstrated the highest activity and the best lipophilic efficiency (LipE), a measure of a compound's quality that relates potency to lipophilicity. mdpi.com

Replacing the isopropyl group with smaller substituents like methyl or ethyl can lead to a loss of activity, while larger or cyclic groups may show similar, but not superior, levels of activity. mdpi.com This suggests that the branched, moderately sized isopropyl group provides an ideal conformation and steric profile for fitting into a specific binding pocket.

| N-1 Substituent | Relative Potency (EC50) | Metabolic Stability (ER) | Lipophilic Efficiency (LipE) |

|---|---|---|---|

| Methyl | Inactive | N/A | N/A |

| Ethyl | Low Activity | N/A | N/A |

| Isopropyl | High Activity (620 nM) | Improved (0.33) | Highest (4.5) |

| Cyclopentyl | Similar to Isopropyl | N/A | N/A |

Methyl groups, though small, have a profound effect on molecular recognition and dynamics. nih.gov Their placement on the quinolinone scaffold can influence binding affinity and selectivity through several mechanisms.

Steric Influence : A methyl group at the 4-position can dictate the orientation of substituents and influence the planarity of the ring system, thereby affecting how the molecule docks into a receptor's active site.

Hydrophobic Interactions : The methyl groups contribute to the molecule's hydrophobicity, potentially engaging in favorable van der Waals interactions within a hydrophobic pocket of a target protein. In some DNA-binding proteins, for example, methyl groups are recognized through van der Waals contacts with specific amino acid residues like arginine or glutamate. nih.gov

Conformational Effects : Methyl groups can act as "plasticizers" in macromolecules, increasing conformational entropy and allowing the molecule to more readily adopt the active conformation required for binding. nih.gov

In SAR studies of other quinoline (B57606) derivatives, the presence of a small substituent like a methyl group has been shown to affect biological outcomes, such as the ability to modulate protein levels. nih.gov The specific placement at the 4- and 8-positions suggests a tailored design to optimize interactions with a particular target topology.

Modifications to the core quinolinone ring system are a common strategy to fine-tune biological activity and target binding. The electronic and steric properties of substituents can dramatically alter a molecule's interaction with its biological target. For instance, in the context of antibacterial quinolones, a fluorine atom at the C-6 position is often necessary for strong activity, while substitutions at C-7 can enhance the antimicrobial spectrum. mdpi.com

The identity of the biological targets can also be influenced by the substitution pattern. Functional proteomics has identified that certain quinoline drugs selectively bind to human proteins such as aldehyde dehydrogenase 1 (ALDH1) and quinone reductase 2 (QR2). nih.gov Altering the substituents on the quinolinone core could modulate the binding affinity and selectivity for these or other targets. For example, linking the quinolinone core to other fragments, like in quinoline-chalcone hybrids, has been explored to create compounds with potent antiproliferative activity, where substituents on the chalcone (B49325) portion greatly influence the inhibitory potency. mdpi.com

Conformational Analysis and Molecular Features Driving Activity

The three-dimensional structure of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone and its analogues is a key driver of their biological activity. Conformational analysis, often aided by computational methods like molecular docking and pharmacophore modeling, helps to elucidate the spatial arrangement of atoms and functional groups required for optimal target interaction. nih.govresearchgate.net

The quinolinone core provides a rigid, planar scaffold that positions the key substituents in a defined orientation. The activity of these compounds is likely driven by a combination of features:

The hydrogen-bonding capability of the lactam (quinolinone) oxygen.

The specific hydrophobic interactions provided by the N-isopropyl and the 4- and 8-methyl groups.

Virtual screening and docking studies on quinoline derivatives have successfully identified key pharmacophoric features, such as hydrogen bond donors/acceptors and hydrophobic centers, that are essential for binding and activity. nih.gov

Structure-Metabolic Stability Relationships in Preclinical Models

A critical aspect of drug design is ensuring that a compound has sufficient metabolic stability to achieve therapeutic concentrations in the body. The structure of a molecule directly influences its susceptibility to metabolism by enzymes, primarily the cytochrome P450 (CYP) superfamily. researchgate.netresearchgate.net

Studies on related N-(pyridin-3-ylmethyl)quinoline derivatives have provided valuable insights into the structure-metabolic stability relationships for this class of compounds. nih.gov In these studies, compounds were incubated with human liver microsomes to assess their metabolic fate. It was found that certain positions on the quinoline and attached pyridine (B92270) rings were susceptible to oxidation and dehydrogenation. nih.gov

For a compound like 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone, potential metabolic hotspots could include the isopropyl group (oxidation) or the methyl groups (oxidation to hydroxymethyl followed by further oxidation). Modifying the structure at these positions can enhance metabolic stability. For example, replacing a metabolically liable hydrogen with deuterium (B1214612) or fluorine can sometimes block oxidation, although this is not always successful. nih.gov The data from analogous series show that even subtle changes, like the position of a nitrogen atom in an attached ring, can significantly impact metabolic half-life. nih.gov

| Compound | Key Structural Feature | Metabolic Half-life (t1/2, min) |

|---|---|---|

| Analog 7a | Baseline N-(pyridin-3-ylmethyl)quinoline | 20.5 |

| Analog 4a | Nitrogen at 2' position of pyridine | 28.8 |

| Analog 4b | Nitrogen at 2' and methoxy (B1213986) at 6' of pyridine | 44.6 |

| Analog 4c | Nitrogen at 2', methoxy at 6', chlorine at 5' | 19.5 |

| Analog 4d | Deuterated version of Analog 7a | 16.4 |

Rational Design and Lead Optimization Strategies Guided by SAR

Identify the Pharmacophore : Determine the essential structural features required for biological activity from initial SAR studies.

Enhance Potency and Selectivity : Make targeted modifications to the lead structure to strengthen interactions with the target. This could involve altering the size or electronics of the substituents at the N-1, C-4, and C-8 positions to better fit the binding pocket. sci-hub.se

Improve Physicochemical and ADME Properties : Use SPR data to guide modifications that enhance properties like solubility and metabolic stability. For example, if a methyl group is identified as a metabolic hotspot, it might be replaced with a trifluoromethyl group or incorporated into a cyclic structure to block metabolism.

Scaffold Hopping : In some cases, the entire quinolinone core may be replaced by a different heterocyclic system that maintains the key pharmacophoric features but possesses superior drug-like properties. researchgate.net

Computational tools, including quantitative structure-activity relationship (QSAR) models, are invaluable in this process, as they can help predict the activity and properties of designed molecules before their synthesis, thereby streamlining the optimization process. researchgate.net Through this cycle of design, synthesis, and testing, initial hits can be transformed into optimized drug candidates. nih.gov

Preclinical Biological Evaluation of 1 Isopropyl 4,8 Dimethyl 2 1h Quinolinone and Analogues

In Vitro Efficacy Studies

The 2(1H)-quinolinone scaffold and its derivatives have been the subject of extensive in vitro evaluation to determine their potential as therapeutic agents. These studies encompass a broad spectrum of activities, including antimicrobial, antiviral, anticancer, antimalarial, anti-inflammatory, antioxidant, and anti-platelet aggregation effects.

Antimicrobial Activity (Antibacterial, Antifungal, Antimycobacterial) in Cellular and Culture Models

The quinolinone framework is a well-established pharmacophore in antimicrobial agents. researchgate.net Analogues of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and mycobacteria.

Derivatives of 3,4-dihydro-2(1H)-quinolinone are recognized for their broad-spectrum biological activities, which include antibacterial and antifungal properties. icm.edu.pl For instance, a series of synthesized spiro[benzo[h]quinoline-7,3′-indoline]diones and spiro[indoline-3,4′-pyrazolo[3,4-b]quinoline]diones were evaluated for their antimicrobial efficacy. Certain compounds within this series, particularly those containing a nitro (NO2) group, exhibited significant activity against Gram-positive bacteria Enterococcus faecalis and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values ranging from 375 to 750 µg/mL. nih.gov

Another study focused on 2(1H)-quinolinone derivatives tethered to a 1,3,5-triazine (B166579) ring. These compounds showed moderate activity against both Gram-positive (Bacillus subtilis, Staphylococcus aureus) and Gram-negative (Proteus vulgaris, Pseudomonas aeruginosa) bacteria, as well as against the fungi Aspergillus niger and Candida albicans. icm.edu.pl

In the context of antimycobacterial activity, a series of novel difluoromethyl cinnamoyl amides were synthesized and tested. The N-isopropyl, N-isopentyl, and N-(2-phenylethyl) amide analogues were found to be the most active and selective against Mycobacterium smegmatis, a common model for Mycobacterium tuberculosis, with MIC values of 8 µg/mL. mdpi.com This suggests that modifications to the side chains of quinolinone-like structures can yield potent antimycobacterial agents.

Table 1: Antibacterial Activity of Selected Quinolinone Analogues

| Compound/Analogue | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative (4h) | Enterococcus faecalis | 375 | nih.gov |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative (4b) | Staphylococcus aureus | 750 | nih.gov |

| Spiro[benzo[h]quinoline-7,3′-indoline]dione derivative (4h) | Staphylococcus aureus | 750 | nih.gov |

| 3′-(Difluoromethyl)-4′-methoxycinnamoyl-N-isopropylamide (11b) | Mycobacterium smegmatis | 8 | mdpi.com |

| 3′-(Difluoromethyl)-4′-methoxycinnamoyl-N-isopentylamide (11d) | Mycobacterium smegmatis | 8 | mdpi.com |

| 3′-(Difluoromethyl)-4′-methoxycinnamoyl-N-(2-phenylethyl)amide (11g) | Mycobacterium smegmatis | 8 | mdpi.com |

Antiviral Activity (e.g., against EV-D68, HIV-1 integrase, TMV) in Cell-Based Assays

Quinoline (B57606) derivatives have emerged as a promising class of antiviral agents, with research highlighting their activity against various viruses, including Enterovirus D68 (EV-D68) and Human Immunodeficiency Virus (HIV-1).

Activity against Enterovirus D68 (EV-D68)

EV-D68 is a non-polio enterovirus that can cause severe respiratory illness. Several studies have identified quinoline analogues as potent inhibitors of EV-D68 replication. Through virtual screening and rational design, a series of novel quinoline analogues targeting the viral protein 1 (VP1) were identified. One particularly potent compound, designated as 19 , exhibited EC50 values ranging from 0.05 to 0.10 µM against various EV-D68 strains. researchgate.net

Activity against HIV-1 Integrase

HIV-1 integrase is a critical enzyme for viral replication, making it a key target for antiretroviral therapy. Quinoline-based structures have been incorporated into inhibitors of this enzyme. Although specific data for 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone is not available, related structures have shown significant anti-HIV activity. For example, a novel non-catalytic site integrase inhibitor (NCINI), JTP-0157602, demonstrated potent activity against HIV-1IIIB with an EC50 of 2.3 nM. researchgate.net Other studies have also reported on various quinoline derivatives with significant activity against a broad range of HIV-1 subtypes, as well as HIV-2 and Simian Immunodeficiency Virus (SIV). accscience.com

There is currently no available information in the reviewed literature regarding the activity of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone or its close analogues against the Tobacco Mosaic Virus (TMV).

Table 2: Antiviral Activity of Selected Quinoline Analogues

| Compound/Analogue | Virus Strain | Assay | EC50 / IC50 | Reference |

|---|---|---|---|---|

| Quinoline Analogue 19 | EV-D68 | CPE Assay | 0.05 - 0.10 µM | researchgate.net |

| JTP-0157602 | HIV-1IIIB | Multicycle Replication | 2.3 nM | researchgate.net |

Anticancer Activity in Various Cell Lines

The quinoline and quinolinone scaffolds are integral to many compounds with demonstrated anticancer properties. researchgate.net These compounds exert their effects through various mechanisms, including the induction of apoptosis and inhibition of key cellular processes in cancer cells.

A novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), was evaluated for its cytotoxic activity against a panel of cancer cell lines. It showed significant efficacy, with IC50 values of 3.3 µg/mL against hepatocellular carcinoma (HepG2), 23 µg/mL against colon carcinoma (HCT-116), 3.1 µg/mL against breast cancer (MCF-7), and 9.96 µg/mL against lung cancer (A549) cells. nih.gov

In another study, a series of amide-enriched 2-(1H)-quinazolinone derivatives were synthesized and tested for in vitro cytotoxicity. These compounds displayed a wide range of IC50 values, from 0.07 µM to 10.8 µM, across MCF7 (breast), A549 (lung), PC3 (prostate), and DU-145 (prostate) cancer cell lines. Several of these derivatives showed exceptional cytotoxicity, surpassing the efficacy of the reference drug, etoposide. nih.gov

Furthermore, a series of 6-(2-(methylamino)ethyl)-5,6,7,8-tetrahydro-1,6-naphthyridin-2-amine derivatives were identified as potent CDK4/6 inhibitors. One compound, in particular, displayed high potency with IC50 values of 0.710 nM (CDK4) and 1.10 nM (CDK6) and exhibited significant tumor growth inhibition in xenograft models of MCF-7, Colo-205, and A549 cancers. researchgate.net

Table 3: Anticancer Activity of Selected Quinolinone and Quinoline Analogues

| Compound/Analogue | Cell Line | Cancer Type | IC50 | Reference |

|---|---|---|---|---|

| BAPPN | HepG2 | Hepatocellular Carcinoma | 3.3 µg/mL | nih.gov |

| BAPPN | HCT-116 | Colon Carcinoma | 23 µg/mL | nih.gov |

| BAPPN | MCF-7 | Breast Cancer | 3.1 µg/mL | nih.gov |

| BAPPN | A549 | Lung Cancer | 9.96 µg/mL | nih.gov |

| Amide-enriched 2-(1H)-quinazolinone (7j) | MCF-7 | Breast Cancer | 0.07 µM | nih.gov |

| Amide-enriched 2-(1H)-quinazolinone (7h) | PC3 | Prostate Cancer | 0.09 µM | nih.gov |

Antimalarial Activity in Parasite Cultures

Quinoline-based compounds have historically been at the forefront of antimalarial drug discovery, with quinine (B1679958) and chloroquine (B1663885) being cornerstone examples. Research into novel quinoline and quinolinone analogues continues to be a promising avenue for combating drug-resistant malaria.

A study on novel dihydropyrimidine (B8664642) derivatives bearing a quinolinyl residue revealed moderate to high in vitro antimalarial activity against Plasmodium falciparum. The IC50 values for the synthesized compounds ranged from 0.014 to 15.87 µg/mL. mdpi.com

Another class of compounds, quinolinyl chalcones, were synthesized and evaluated for their activity against cultured P. falciparum. While their activity was moderate, one compound, 1-(2,4-Dichlorophenyl)-3-[3-(2-chloro-6,7-dimethoxiquinolinyl)]-2-propen-1-one, was identified as the most promising with an IC50 of 19.0 µM. nih.gov

Additionally, metal complexes of 8-aminoquinoline-uracils have been investigated. These complexes demonstrated fair antimalarial activity against a chloroquine-resistant strain of P. falciparum (K1), with IC50 values in the range of 100-1000 µg/mL. nih.gov The amalgamation of a quinoline moiety with a furanone ring has also been explored, leading to derivatives with antiplasmodial activity. researchgate.net

Table 4: Antimalarial Activity of Selected Quinoline Analogues

| Compound/Analogue Class | Plasmodium Strain | IC50 Range | Reference |

|---|---|---|---|

| Dihydropyrimidine-Quinolinyl Derivatives | P. falciparum | 0.014 - 15.87 µg/mL | mdpi.com |

| Quinolinyl Chalcone (B49325) (3j) | P. falciparum | 19.0 µM | nih.gov |

| 8-Aminoquinoline-Uracil Metal Complexes | P. falciparum (K1) | 100 - 1000 µg/mL | nih.gov |

Anti-inflammatory and Antioxidant Assessments in Cell Models

Quinolinone derivatives have been investigated for their potential to mitigate inflammation and oxidative stress, which are underlying factors in many chronic diseases.

Anti-inflammatory Activity

The anti-inflammatory potential of 4-hydroxy-2-quinolinone derivatives has been assessed by their ability to inhibit soybean lipoxygenase (LOX), an enzyme involved in inflammatory pathways. Among a series of synthesized analogues, quinolinone–carboxamide compounds 3h and 3s showed the best LOX inhibitory activity with an IC50 of 10 µM. researchgate.net

Antioxidant Activity

The antioxidant capacity of quinolinone analogues is often evaluated using the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. A study on 4-(1,2,3-triazol-1-yl)quinolin-2(1H)-ones identified compounds 3g and 3h as having promising antioxidant activity. At a concentration of 10 µM, they exhibited DPPH radical scavenging activity of 70.6% and 73.5%, respectively, which is comparable to the standard antioxidant Trolox (77.6%). mdpi.com

Another study on 2-substituted quinazolin-4(3H)-ones found that the presence of hydroxyl groups on a phenyl ring at position 2 was crucial for antioxidant activity. nih.govnih.gov Furthermore, a Schiff base derivative of quinolone, BSAT-2, demonstrated a 66.54% inhibition of hydrogen peroxide at a concentration of 125 µg/ml, outperforming the standard ascorbic acid in that assay. researchgate.net These findings underscore the potential of the quinolinone scaffold in developing dual anti-inflammatory and antioxidant agents. researchgate.net

Table 5: Anti-inflammatory and Antioxidant Activity of Selected Quinolinone Analogues

| Compound/Analogue | Assay | Activity/IC50 | Reference |

|---|---|---|---|

| Quinolinone-carboxamide (3h) | Soybean LOX Inhibition | 10 µM | researchgate.net |

| Quinolinone-carboxamide (3s) | Soybean LOX Inhibition | 10 µM | researchgate.net |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3g) | DPPH Scavenging (at 10 µM) | 70.6% | mdpi.com |

| 4-(1,2,3-Triazol-1-yl)quinolin-2(1H)-one (3h) | DPPH Scavenging (at 10 µM) | 73.5% | mdpi.com |

Anti-platelet Aggregation Studies

The inhibition of platelet aggregation is a critical therapeutic strategy for preventing thrombosis in cardiovascular diseases. Some heterocyclic compounds containing structures similar to quinolinones have been evaluated for this activity.

Studies on 4-quinazolinone derivatives, which are structural isomers of 2(1H)-quinolinones, have shown significant anti-platelet activity. These compounds were found to inhibit platelet aggregation induced by ADP, collagen, and arachidonic acid in vitro, with a potency similar to or greater than acetylsalicylic acid. nih.gov A series of 3-phenyl-2,7-dihydro-1H-pyrrolo[3,2-f]quinazolin-1-one derivatives also demonstrated inhibitory effects on collagen- and thrombin-induced platelet aggregation in the micromolar range. nih.gov

While direct studies on 2(1H)-quinolinone derivatives are less common, research on other related heterocyclic systems, such as coumarins and 2-isoxazolines, has also shown promising results in suppressing platelet activation and aggregation. accscience.comsemanticscholar.org This suggests that the broader class of compounds to which 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone belongs may warrant investigation for anti-platelet effects.

Photosynthetic Electron Transport (PET) Inhibition

The potential for 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone and its analogues to function as inhibitors of photosynthetic electron transport (PET) is an area of interest, particularly for the development of novel herbicides. While direct studies on this specific compound are not available in the reviewed literature, research on the broader class of quinolone and fluoroquinolone compounds has revealed a potential for this activity.

Studies have shown that certain quinolone derivatives can interfere with key enzymes in the photosynthetic process, such as those in photosystem II (PS-II). researchgate.netresearchgate.net This interference can disrupt the normal flow of electrons, a critical process for energy conversion in plants. researchgate.net The mechanism of inhibition by some quinolones is thought to involve competition with the native plastoquinone (B1678516) at its binding site on the D1-protein within PS-II. nist.gov For example, the fluoroquinolone antibiotic ciprofloxacin (B1669076) has been shown to interfere with the transfer of energy from antenna chlorophyll (B73375) molecules to the reaction center in PS-II and delay the photoreduction of the primary quinone acceptor. researchgate.net

While these findings are for the broader class of quinolones, they suggest a plausible mechanism by which 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone, as a quinolinone derivative, might exhibit herbicidal properties through the inhibition of photosynthetic electron transport. However, without direct experimental data on the specific compound, this remains a hypothesis.

In Vivo Efficacy Studies in Animal Models

The in vivo efficacy of novel chemical entities is a cornerstone of preclinical evaluation, providing insights into their potential therapeutic effects in a living organism. While no in vivo studies were identified for 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone itself, research on analogous quinoline and quinolinone derivatives demonstrates a range of biological activities in murine models, particularly in the fields of oncology and infectious diseases.

For instance, a novel quinoline derivative, 91b1, was shown to significantly reduce tumor size in a nude mouse xenograft model. researchgate.net Another study on new quinoline derivatives found that the representative compound 10g effectively inhibited tumor growth in a colorectal cancer xenograft model in nude mice. springernature.com Similarly, quinoline–chalcone hybrids have demonstrated potent tumor growth inhibition in H22 xenograft models without noticeable toxicity. springernature.com These studies suggest that the quinoline scaffold is a promising framework for the development of anticancer agents.

In the context of infectious diseases, derivatives of 1-hydroxy-2-alkyl-4(1H)quinolone have been investigated for their in vivo activity against Toxoplasma gondii. In a mouse model of acute toxoplasmosis, these compounds reduced the percentage of infected peritoneal cells and decreased parasite loads in the lungs and livers. protocols.io

These examples of in vivo efficacy in murine models for various quinolinone and quinoline analogues highlight the therapeutic potential of this class of compounds. However, the specific in vivo activity of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone remains to be determined through direct experimentation.

Preclinical Absorption, Distribution, Metabolism, and Excretion (ADME) Research

The characterization of a compound's absorption, distribution, metabolism, and excretion (ADME) properties is fundamental to understanding its pharmacokinetic profile and potential as a drug candidate.

In vitro metabolic stability assays using liver microsomes are a standard method for predicting how a compound will be metabolized in the body. researchgate.netspringernature.com These assays measure the rate at which the parent compound is broken down by metabolic enzymes, primarily cytochrome P450s, present in the microsomes. nih.gov The results are often expressed as the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netfrontiersin.org

While specific data for 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone was not found, studies on other quinoline derivatives provide a framework for what might be expected. For example, a study on 2-substituted quinolines investigated their metabolic stability in rat and human liver microsomes, with biotransformation primarily involving hydroxylation and subsequent glucuronidation. researchgate.net Another study on a quinolizidine-modified 4-aminoquinoline (B48711) showed good metabolic stability in microsomes from mice, rats, and humans. mdpi.com

The metabolic stability of a compound can vary significantly based on its specific chemical structure. For instance, in one study of modafinil (B37608) analogues, compounds 8d and 9d showed slow metabolism in mouse liver microsomes with a half-life of approximately 60 minutes, while compound 11b had a much shorter half-life of 13 minutes, indicating rapid metabolism. researchgate.net

Table 1: Illustrative In Vitro Metabolic Stability of Selected Compounds in Liver Microsomes

| Compound | Species | In Vitro t½ (min) | Intrinsic Clearance (CLint) (µL/min/mg protein) |

| Compound 8d | Mouse | ~60 | Low |

| Compound 9d | Mouse | ~60 | Low |

| Compound 11b | Mouse | 13 | High |

| Sapitinib | Human | 21.07 | 38.48 (mL/min/kg) |

| Midazolam | Human | 2.35 | High |

| Midazolam | Mouse | 3.85 | High |

This table presents example data for illustrative purposes based on findings for other compounds and does not represent data for 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone. researchgate.netfrontiersin.orgnih.gov

In vivo studies in animal models are essential for determining the absorption and systemic exposure of a compound after administration. researchgate.net These studies provide key pharmacokinetic parameters such as bioavailability, maximum concentration (Cmax), and the area under the concentration-time curve (AUC).

Specific in vivo absorption and exposure data for 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone are not publicly available. However, research on other quinolinone and quinoline derivatives offers insights into the potential pharmacokinetic profiles for this class of compounds. For example, a study on potent and orally bioavailable mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors based on a quinolinone scaffold reported efforts to improve in vivo ADME properties, leading to the identification of a preclinical candidate. Another study on a new structural series of histamine (B1213489) H3 receptor antagonists based on a quinoline core found that the compounds possessed favorable pharmacokinetic properties, including good CNS penetration across species.

The oral bioavailability of quinoline derivatives can vary. For instance, a pharmacokinetic analysis of KM-819, a quinolone derivative, revealed a moderate oral bioavailability of approximately 20% in rats. researchgate.net In contrast, a quinolizidine-modified 4-aminoquinoline demonstrated excellent oral bioavailability. mdpi.com These examples underscore the importance of specific structural features in determining the in vivo absorption and exposure of quinoline-based compounds.

Future Research Directions and Conceptual Therapeutic Potential

Design and Synthesis of Next-Generation Quinolinone Analogues with Enhanced Specificity and Potency

The future development of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone as a therapeutic candidate will conceptually hinge on the design and synthesis of next-generation analogues with improved pharmacological profiles. Structure-activity relationship (SAR) studies are fundamental to this process, systematically modifying the core structure to enhance potency and selectivity for specific biological targets. nih.govacs.orgacs.org For the 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone scaffold, key areas for synthetic modification could include:

Modification of the N-1 Isopropyl Group: Altering the size and electronics of the substituent at the N-1 position could significantly impact binding affinity and metabolic stability.

Substitution on the Carbocyclic Ring: The methyl groups at positions 4 and 8 are prime locations for introducing other functional groups to probe interactions with target proteins.

Introduction of Diversity at Other Positions: Exploring substitutions at other positions on the quinolinone ring could lead to the discovery of novel biological activities.

A green synthesis approach, potentially utilizing ultrasonic irradiation and novel catalysts, could offer an environmentally friendly and efficient method for producing these new derivatives. nih.govtandfonline.com

Exploration of Novel Molecular Targets for Diverse Pharmacological Applications

Quinoline (B57606) and quinolinone derivatives have demonstrated activity against a multitude of molecular targets, suggesting a rich potential for diverse pharmacological applications. nih.govekb.egarabjchem.org Future research on 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone should conceptually explore a range of potential targets, including but not limited to:

Protein Kinases: Many quinoline derivatives are known to inhibit various protein kinases involved in cancer signaling pathways, such as EGFR, HER-2, PDGFR-β, and VEGFR-2. nih.gov

Enzymes in Neurodegenerative Diseases: The quinoline scaffold is being investigated for its potential to modulate targets relevant to diseases like Alzheimer's. crimsonpublishers.com

Receptors and Ion Channels: Quinoline derivatives have shown antagonist activity at specific adrenoceptors, indicating a potential role in neurological and cardiovascular conditions. acs.org

DNA and Associated Enzymes: Some quinoline compounds have been found to interact with DNA and inhibit enzymes like topoisomerase and DNA methyltransferases, suggesting anticancer applications. arabjchem.orgmdpi.com

The following table conceptualizes potential molecular targets for 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone based on the activities of related compounds.

| Potential Molecular Target Class | Therapeutic Area | Rationale based on Quinolinone/Quinoline Derivatives |

| Receptor Tyrosine Kinases (e.g., EGFR, VEGFR) | Oncology | Widespread investigation of quinoline derivatives as kinase inhibitors for cancer therapy. nih.govnih.gov |

| G-Protein Coupled Receptors (e.g., α2C-Adrenoceptor) | Neurology, Psychiatry | Known antagonist activity of certain quinoline analogues. acs.org |

| Nuclear Receptors (e.g., Androgen Receptor) | Oncology | Some quinolinone derivatives act as androgen receptor antagonists. benthamdirect.com |

| DNA Modifying Enzymes (e.g., Topoisomerase, DNMTs) | Oncology | Established mechanism of action for some anticancer quinoline compounds. arabjchem.orgmdpi.com |

Integration of Advanced Computational and Experimental Methodologies in Compound Optimization

The synergy between computational modeling and experimental validation is a cornerstone of modern drug discovery. consensus.appucm.es For the optimization of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone analogues, an integrated approach would be conceptually invaluable.

In Silico Design and Screening: Computational methods such as 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship) and molecular docking can be employed to design novel derivatives with predicted high affinity for a specific target. mdpi.comcolab.ws These techniques can help prioritize which compounds to synthesize, saving time and resources. benthamdirect.com

Predictive Pharmacokinetics: In silico tools can also predict the ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties of designed compounds, allowing for early-stage deselection of candidates with unfavorable profiles. nih.gov

Experimental Validation: The computationally designed compounds would then be synthesized and their biological activity evaluated through in vitro and in vivo assays to validate the in silico predictions. This iterative cycle of design, synthesis, and testing is crucial for efficient lead optimization. ucm.esrsc.org

Strategic Development of Quinolinone-Based Research Tools for Biological Investigations

Beyond direct therapeutic applications, 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone and its future analogues could be developed into valuable research tools. The inherent fluorescence of the quinoline scaffold makes it an excellent starting point for the design of chemical probes. crimsonpublishers.comcrimsonpublishers.com

Fluorescent Probes: By conjugating the quinolinone core with specific recognition moieties, it is possible to create fluorescent probes for bioimaging applications. acs.orgresearchgate.net These probes could be used to visualize and track specific biomolecules or cellular processes in real-time, providing insights into disease mechanisms. mdpi.com

Chemical Tools for Target Identification: Analogues of 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone could be modified to incorporate photoaffinity labels or biotin (B1667282) tags. Such tools would enable researchers to identify the specific protein targets of these compounds within a complex cellular environment, a critical step in elucidating their mechanism of action. nih.gov

The development of such research tools would not only advance our understanding of the biological activities of this specific quinolinone but also contribute to the broader field of chemical biology.

Q & A

What are the key synthetic routes for preparing 1-isopropyl-4,8-dimethyl-2(1H)-quinolinone derivatives?

Basic Research Question

The synthesis typically involves catalytic hydrogenation of substituted quinoline precursors using palladium catalysts under hydrogen gas, followed by regioselective alkylation or nucleophilic substitution to introduce isopropyl and methyl groups. Solvent polarity (e.g., ethanol vs. DMF) and temperature (40–80°C) critically influence yield and regiochemistry. For example, hydrogenation of 2-methylquinoline derivatives under optimized Pd/C conditions achieves >80% conversion to saturated intermediates . Subsequent alkylation steps require anhydrous conditions to minimize side reactions.

What analytical techniques are essential for confirming the regiochemistry of substituents in 2-quinolone derivatives?

Basic Research Question

High-resolution -NMR and -NMR are indispensable for determining substituent positions. Chemical shifts in aromatic regions (δ 6.5–8.5 ppm) and coupling constants reveal substitution patterns. Infrared spectroscopy (IR) identifies hydrogen-bonded carbonyl stretches (1660–1680 cm), while mass spectrometry confirms molecular ion peaks and fragmentation patterns. Comparative NMR studies with pure standards (e.g., 4(1H)-quinolinone) validate structural assignments .

How can structure-activity relationship (SAR) studies guide the optimization of 2-quinolone derivatives for CNS applications?

Advanced Research Question

SAR analysis should focus on substituent effects at positions 1, 4, and 8. For instance:

- Position 1 (isopropyl) : Bulky groups enhance sigma receptor binding affinity but may reduce blood-brain barrier permeability.

- Position 8 (methyl) : Electron-donating groups improve metabolic stability.

- Position 4 : Methoxy or hydroxyl groups modulate antidepressant activity via hydrogen bonding with receptor residues.

In vitro binding assays (e.g., inhibition of -DTG binding to sigma receptors) paired with molecular docking simulations can predict bioactivity trends .

How can contradictions in pharmacological data between in vitro and in vivo models be resolved?

Advanced Research Question

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability) or off-target effects. To address this:

Conduct plasma protein binding assays to assess free drug concentrations.

Use knockout mouse models to validate target specificity (e.g., sigma receptor -KO).

Compare dose-response curves across models (e.g., forced-swimming test vs. receptor binding assays) .

For example, a compound showing high in vitro binding affinity but low in vivo efficacy may require prodrug strategies to improve absorption.

What methodologies optimize crystallization of 2-quinolone intermediates for pharmaceutical synthesis?

Advanced Research Question

Crystallization purity and yield depend on solvent selection and cooling rates. For 7-(4-chlorobutoxy)-3,4-dihydro-2(1H)-quinolinone, polar aprotic solvents (e.g., DMSO) yield needle-like crystals with >99% purity, while ethanol produces smaller, less-stable crystals. Slow cooling (0.5°C/min) minimizes impurities. X-ray diffraction (XRD) and differential scanning calorimetry (DSC) confirm polymorphic stability .

How do electron-withdrawing substituents influence the reactivity of 2-quinolone derivatives?

Basic Research Question

Electron-withdrawing groups (e.g., nitro, bromo) at position 3 or 8 increase electrophilicity, facilitating nucleophilic aromatic substitution. For example, 8-bromo-3-nitro-2(1H)-quinolinone undergoes Suzuki coupling with arylboronic acids at 80°C in THF, achieving >70% yield. Conversely, electron-donating groups (methyl, methoxy) reduce reactivity but enhance thermal stability .

What in vivo models are most predictive of antidepressant activity for 2-quinolone derivatives?

Advanced Research Question

The forced-swimming test (FST) in mice is a gold standard for acute antidepressant screening. Compounds reducing immobility time at 10–30 mg/kg (po) within 1 hour post-administration indicate rapid efficacy. Complementary cerebral concussion recovery models assess CNS-stimulating properties. Pre-treatment with sigma receptor antagonists (e.g., BMY14802) validates target engagement through competitive inhibition .

How can computational modeling predict 2-quinolone interactions with biological targets?

Advanced Research Question

Molecular dynamics simulations and density functional theory (DFT) calculations map electrostatic interactions between 2-quinolone derivatives and sigma receptor binding pockets. Key parameters include:

- Lipinski’s Rule of Five compliance for bioavailability.

- Binding free energy (ΔG) calculated via MM-PBSA.

- Hydrogen-bonding networks with Glu172 and Asp188 residues.

Validated models reduce reliance on iterative in vitro screening .

What factors influence the stability of 2-quinolone derivatives under physiological conditions?

Basic Research Question

Stability is pH-dependent due to the lactam ring’s susceptibility to hydrolysis. At physiological pH (7.4), degradation half-life ranges from 2–24 hours. Strategies to enhance stability include:

- N-alkylation to sterically shield the carbonyl group.

- Lyophilization for long-term storage.

Accelerated stability studies (40°C/75% RH) over 4 weeks predict shelf-life .

What strategies enable regioselective functionalization of 2-quinolone scaffolds?

Advanced Research Question

Regioselectivity is controlled via:

Directed ortho-metalation : Use of LDA (lithium diisopropylamide) to deprotonate position 3, followed by electrophilic quenching.

Protecting group strategies : Temporary protection of the lactam oxygen with TMSCl enables selective bromination at position 3.

Cross-coupling reactions : Suzuki-Miyaura coupling at brominated positions with Pd(PPh) catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。